molecular formula C12H20ClNO4 B14344527 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride CAS No. 92366-89-7

4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride

Cat. No.: B14344527
CAS No.: 92366-89-7
M. Wt: 277.74 g/mol
InChI Key: IAKNEDHBUVACPI-UHFFFAOYSA-N
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Description

4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.287 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 1-(2,2-dimethoxyethylamino)ethyl group and two hydroxyl groups at the 1 and 2 positions. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethoxyethylamine under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

92366-89-7

Molecular Formula

C12H20ClNO4

Molecular Weight

277.74 g/mol

IUPAC Name

4-[1-(2,2-dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C12H19NO4.ClH/c1-8(13-7-12(16-2)17-3)9-4-5-10(14)11(15)6-9;/h4-6,8,12-15H,7H2,1-3H3;1H

InChI Key

IAKNEDHBUVACPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)NCC(OC)OC.Cl

Origin of Product

United States

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